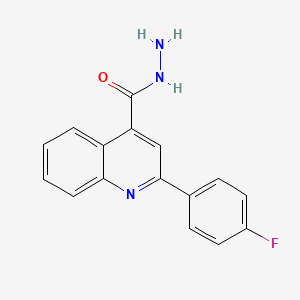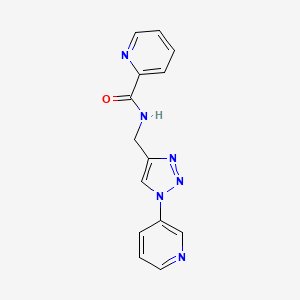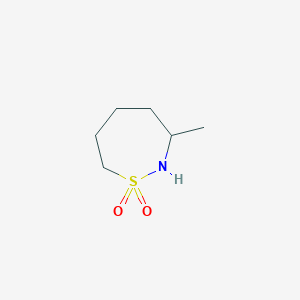![molecular formula C19H21FN4O3S B2646844 N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 946304-43-4](/img/structure/B2646844.png)
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopenta[d]pyrimidine core, a fluorobenzenesulfonyl group, and a piperidine carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves multiple steps, including the formation of the cyclopenta[d]pyrimidine core and the subsequent attachment of the fluorobenzenesulfonyl and piperidine carboxamide groups. The synthetic routes typically involve cyclocondensation reactions, which are carried out under controlled conditions using specific reagents and catalysts . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the cyclopenta[d]pyrimidine core.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways . Its unique structure allows it to modulate biological processes, making it a candidate for drug development. In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and modulating downstream signaling pathways . This interaction can lead to various biological effects, including changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can be compared to other similar compounds, such as 4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl derivatives These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-14-4-6-15(7-5-14)28(26,27)24-10-8-13(9-11-24)19(25)23-18-16-2-1-3-17(16)21-12-22-18/h4-7,12-13H,1-3,8-11H2,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDOCIPBJHCXEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-oxo-5-phenylpentanamide](/img/structure/B2646761.png)


![4-{[3-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2646765.png)

![N-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2646768.png)
![methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2646769.png)


![benzyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2646778.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-benzofuran-2-carboxamide](/img/structure/B2646779.png)

![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2646783.png)
![N-[2-(4,4-Difluoro-1,3-dihydroisoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2646784.png)
